molecular formula C14H15N3O B2762822 4-(4-Prop-2-enoylpiperazin-1-yl)benzonitrile CAS No. 2361638-46-0

4-(4-Prop-2-enoylpiperazin-1-yl)benzonitrile

Cat. No.: B2762822
CAS No.: 2361638-46-0
M. Wt: 241.294
InChI Key: XUYCDFFEWQUKBQ-UHFFFAOYSA-N
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Description

4-(4-Prop-2-enoylpiperazin-1-yl)benzonitrile is a chemical compound that features a piperazine ring substituted with a prop-2-enoyl group and a benzonitrile moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Prop-2-enoylpiperazin-1-yl)benzonitrile typically involves the reaction of piperazine derivatives with appropriate acylating agents. One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts . Another approach includes the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, and intermolecular cycloaddition of alkynes bearing amino groups .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and implementation of green chemistry principles, can be applied to scale up the synthesis of this compound.

Chemical Reactions Analysis

Types of Reactions

4-(4-Prop-2-enoylpiperazin-1-yl)benzonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitrile group to amines or other functional groups.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperazine ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and thiols. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction can produce amines, and substitution reactions can introduce various functional groups onto the piperazine ring.

Scientific Research Applications

4-(4-Prop-2-enoylpiperazin-1-yl)benzonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(4-Prop-2-enoylpiperazin-1-yl)benzonitrile involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and the functional groups present. The pathways involved in its mechanism of action include binding to active sites of enzymes, altering their conformation, and affecting their catalytic activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(4-Prop-2-enoylpiperazin-1-yl)benzonitrile is unique due to the presence of the prop-2-enoyl group, which can participate in various chemical reactions and influence the compound’s biological activity. Its structure allows for diverse applications in different fields, making it a versatile compound for scientific research and industrial use.

Properties

IUPAC Name

4-(4-prop-2-enoylpiperazin-1-yl)benzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O/c1-2-14(18)17-9-7-16(8-10-17)13-5-3-12(11-15)4-6-13/h2-6H,1,7-10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUYCDFFEWQUKBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)N1CCN(CC1)C2=CC=C(C=C2)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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